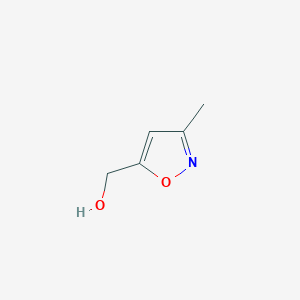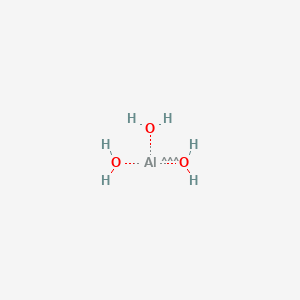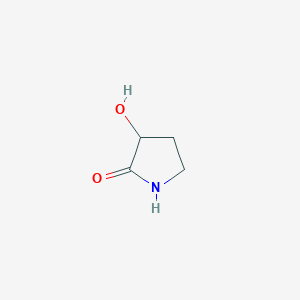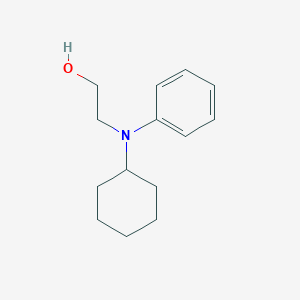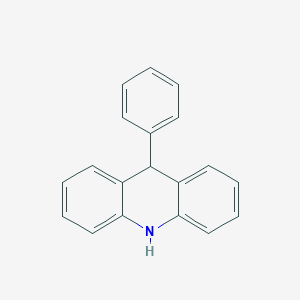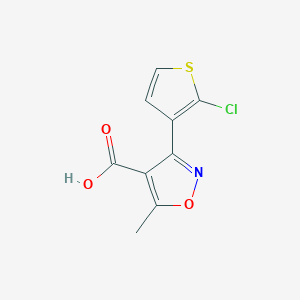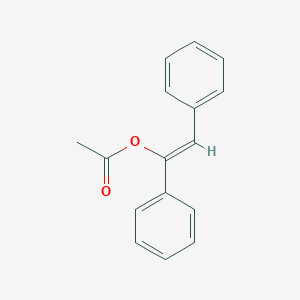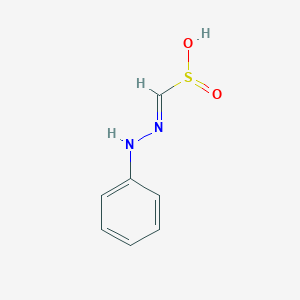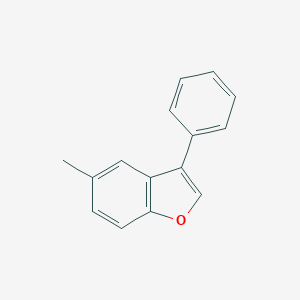
Propanedioic acid, hydroxy-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Propanedioic acid, hydroxy-, diethyl ester” is a chemical compound . It is also known as "diethyl 2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate" . The molecule contains a total of 37 bond(s), including 22 non-H bond(s), 11 multiple bond(s), 8 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 ester(s) (aliphatic), 1 nitro group(s) (aromatic), and 1 hydroxyl group(s) .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of enolate ions . A classical preparation of malonic acid, which is structurally similar to “Propanedioic acid, hydroxy-, diethyl ester”, starts from chloroacetic acid . Sodium carbonate generates the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution .Molecular Structure Analysis
The molecular structure of “Propanedioic acid, hydroxy-, diethyl ester” is complex. It has a molecular weight of 188.2209 . The IUPAC Standard InChI is InChI=1S/C9H16O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h7H,4-6H2,1-3H3 .Applications De Recherche Scientifique
Life Science Research
Diethyl 2-hydroxymalonate is used in various areas of life science research . It is often used in the study of cell biology, genomics, and proteomics . It can be used in the synthesis of proteins for sample manipulation during mass spectrometry .
Material Science Research
In the field of material science, Diethyl 2-hydroxymalonate is used in the development of new materials . It can be used in the synthesis of polymers and other materials with unique properties .
Chemical Synthesis
Diethyl 2-hydroxymalonate is a key compound in the synthesis of a variety of halogenated (chiral) acetic acids . It is used as a starting material in the synthesis of chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom .
Chromatography Research
In chromatography research, Diethyl 2-hydroxymalonate can be used in the development of new chromatography techniques . It can be used in the measuring apparatus needed for chromatography .
Analytical Research
Diethyl 2-hydroxymalonate is used in analytical research, where it can be used in the development of new analytical techniques . It can be used in the study of chemical reactions and the analysis of complex mixtures .
Mécanisme D'action
Diethyl 2-hydroxymalonate, also known as Propanedioic acid, hydroxy-, diethyl ester or diethyl 2-hydroxypropanedioate, is an organic compound with a wide range of applications in organic synthesis . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s widely used in organic synthesis, indicating that it likely interacts with a variety of molecular targets depending on the specific reaction conditions .
Mode of Action
The mode of action of Diethyl 2-hydroxymalonate is largely dependent on the specific chemical reaction in which it is involved. As a versatile reagent in organic synthesis, it can participate in various types of reactions, leading to a wide range of products .
Biochemical Pathways
Diethyl 2-hydroxymalonate is used in the synthesis of chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom . These halogenated acetic acids often serve as precursors for other compounds, indicating that Diethyl 2-hydroxymalonate plays a role in these biochemical pathways .
Result of Action
The result of Diethyl 2-hydroxymalonate’s action is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction conditions and the other reactants involved .
Action Environment
The action, efficacy, and stability of Diethyl 2-hydroxymalonate can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is typically stored at ambient temperature .
Propriétés
IUPAC Name |
diethyl 2-hydroxypropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZQTXSCMRPKMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161030 |
Source


|
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedioic acid, hydroxy-, diethyl ester | |
CAS RN |
13937-08-1 |
Source


|
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

